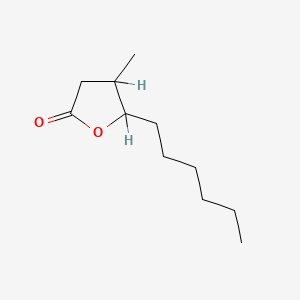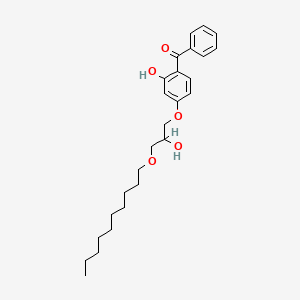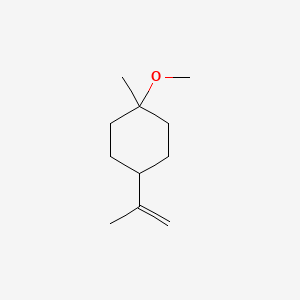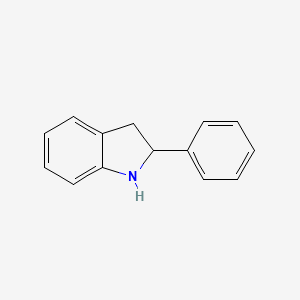
gamma-Glu-cys disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-glutamyl-cysteine disulfide is a compound derived from glutathione, which is a tripeptide composed of glutamate, cysteine, and glycine. Glutathione is the most abundant intracellular thiol and plays a crucial role in cellular redox homeostasis. Gamma-glutamyl-cysteine disulfide is formed through the oxidation of glutathione, resulting in the formation of a disulfide bond between two cysteine residues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gamma-glutamyl-cysteine disulfide can be synthesized through the oxidation of gamma-glutamyl-cysteine. This process typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous solution. The reaction is carried out under mild conditions to prevent over-oxidation and degradation of the compound.
Industrial Production Methods
In industrial settings, gamma-glutamyl-cysteine disulfide is produced through enzymatic processes involving gamma-glutamyl-cysteine synthetase and glutathione synthetase. These enzymes catalyze the formation of gamma-glutamyl-cysteine, which is then oxidized to form the disulfide compound. The production process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-glutamyl-cysteine disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation states of sulfur.
Reduction: It can be reduced back to gamma-glutamyl-cysteine using reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution: The disulfide bond can be cleaved and substituted with other thiol-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Reduction: Dithiothreitol, beta-mercaptoethanol, and other reducing agents.
Substitution: Thiol-containing compounds under mild conditions.
Major Products Formed
Oxidation: Higher oxidation states of sulfur-containing compounds.
Reduction: Gamma-glutamyl-cysteine.
Substitution: Various thiol-substituted derivatives.
Applications De Recherche Scientifique
Gamma-glutamyl-cysteine disulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study redox reactions and disulfide bond formation.
Biology: Investigated for its role in cellular redox homeostasis and oxidative stress response.
Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of antioxidants and other redox-active compounds.
Mécanisme D'action
Gamma-glutamyl-cysteine disulfide exerts its effects primarily through its redox activity. The disulfide bond can undergo reversible oxidation and reduction, allowing it to participate in redox signaling and maintain cellular redox balance. The compound interacts with various molecular targets, including enzymes involved in redox reactions and proteins with reactive thiol groups. These interactions modulate the activity of these proteins and contribute to the regulation of cellular processes.
Comparaison Avec Des Composés Similaires
Gamma-glutamyl-cysteine disulfide is unique in its structure and redox properties compared to other similar compounds. Some similar compounds include:
Glutathione disulfide: Formed from the oxidation of glutathione, but contains an additional glycine residue.
Cystine: A disulfide formed from the oxidation of cysteine, but lacks the gamma-glutamyl moiety.
Gamma-glutamyl-cysteine: The reduced form of gamma-glutamyl-cysteine disulfide, without the disulfide bond.
Gamma-glutamyl-cysteine disulfide stands out due to its specific role in redox signaling and its ability to form reversible disulfide bonds, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
23052-19-9 |
|---|---|
Formule moléculaire |
C16H26N4O10S2 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(1R)-2-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-carboxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H26N4O10S2/c17-7(13(23)24)1-3-11(21)19-9(15(27)28)5-31-32-6-10(16(29)30)20-12(22)4-2-8(18)14(25)26/h7-10H,1-6,17-18H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)/t7-,8-,9-,10-/m0/s1 |
Clé InChI |
GOZJYXJJQVGDOJ-XKNYDFJKSA-N |
SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)O)C(C(=O)O)N |
SMILES isomérique |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)O)C(C(=O)O)N |
Synonymes |
is-gamma-glutamylcystine gamma-Glu-Cys disulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate](/img/structure/B1614864.png)









![N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide](/img/structure/B1614882.png)

